Tarloxotinib - 1636938-13-0

Tarloxotinib

Catalog Number: EVT-510205
CAS Number: 1636938-13-0
Molecular Formula: C24H24BrClN9O3+
Molecular Weight: 601.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tarloxotinib is under investigation in clinical trial NCT03743350 (NSCLC Exon 20 or HER2-activating Mutations).
Overview

Tarloxotinib is a novel compound classified as a hypoxia-activated prodrug that selectively targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is particularly significant in the treatment of non-small cell lung cancer, especially in cases with specific mutations such as EGFR exon 20 insertions and HER2-activating mutations. Tarloxotinib is designed to release its active form, tarloxotinib-E, under hypoxic conditions prevalent in tumor microenvironments, thus enhancing its efficacy while minimizing systemic toxicity .

Source and Classification

Tarloxotinib is developed by Rain Therapeutics Inc., and it belongs to the class of targeted therapies known as tyrosine kinase inhibitors. This compound is specifically designed to inhibit the activity of the ErbB family of receptors, which play crucial roles in cell proliferation and survival pathways often dysregulated in cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of tarloxotinib involves several steps that focus on creating a compound that can be activated in low-oxygen environments. The synthetic route typically includes:

  1. Formation of Key Intermediates: Initial steps involve the alkylation of dibromides with appropriate amines to form amides, which are subsequently treated with bases to yield alcohols.
  2. Reduction and Purification: The alcohols are reduced to their corresponding amines using triethylsilane and trifluoroacetic acid, followed by purification through silica gel chromatography.
  3. Final Prodrug Formation: The final step involves coupling reactions to form the quaternary ammonium salt structure characteristic of tarloxotinib .
Molecular Structure Analysis

Structure and Data

Tarloxotinib features a complex molecular structure characterized by multiple functional groups that facilitate its selective action within tumor environments. The active form, tarloxotinib-E, is designed to covalently bind to target receptors upon activation. Key structural attributes include:

  • Molecular Formula: C₁₈H₁₉BrN₄O₃
  • Molecular Weight: Approximately 408.27 g/mol
  • Functional Groups: Includes quaternary ammonium and nitro groups that are crucial for its biological activity.

The structural analysis reveals a multi-ring system that contributes to its binding affinity and specificity towards the target kinases .

Chemical Reactions Analysis

Reactions and Technical Details

Tarloxotinib undergoes several key chemical reactions during its activation process:

  1. Covalent Bond Formation: Upon entering a hypoxic environment, tarloxotinib is converted into tarloxotinib-E through hydrolysis, which then covalently binds to cysteine residues in the active sites of EGFR and HER2.
  2. Inhibition Mechanism: The binding effectively inhibits receptor phosphorylation, blocking downstream signaling pathways involved in cell proliferation and survival.

This mechanism highlights the compound's potential in overcoming resistance mechanisms commonly associated with traditional therapies targeting these receptors .

Mechanism of Action

Process and Data

The mechanism of action for tarloxotinib begins with its selective activation under hypoxic conditions found within tumors. Once activated:

  1. Target Binding: Tarloxotinib-E binds covalently to specific cysteine residues on the EGFR and HER2 proteins.
  2. Signal Disruption: This binding inhibits receptor activation, preventing subsequent phosphorylation events that lead to tumor growth and survival signals.

Studies have shown that this targeted inhibition leads to significant reductions in tumor cell proliferation in models expressing resistant mutations, highlighting its therapeutic promise .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tarloxotinib typically appears as a yellow solid.
  • Melting Point: Reported melting points range from 165 °C to 179 °C depending on the specific formulation.

Chemical Properties

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stability under various pH conditions has been evaluated, indicating resilience during storage but requiring careful handling during synthesis due to reactive intermediates.

These properties are critical for determining formulation strategies for clinical use .

Applications

Tarloxotinib is primarily used in scientific research focused on cancer therapeutics. Its applications include:

  • Clinical Trials: Currently undergoing evaluation in clinical settings for patients with non-small cell lung cancer harboring specific mutations resistant to conventional therapies.
  • Research Studies: Used as a model compound for studying resistance mechanisms in cancer cells, particularly concerning EGFR and HER2 signaling pathways.

The ongoing research aims to establish its efficacy compared to existing treatments, potentially leading to new standards of care for difficult-to-treat cancers .

Properties

CAS Number

1636938-13-0

Product Name

Tarloxotinib

IUPAC Name

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium

Molecular Formula

C24H24BrClN9O3+

Molecular Weight

601.9 g/mol

InChI

InChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+

InChI Key

MUJMYVFVAWFUJL-SNAWJCMRSA-O

SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]

Canonical SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]

Isomeric SMILES

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.